

Physical and chemical characteristics of Chloroazodin

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Compound of Interest

Compound Name: Chloroazodin

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Chloroazodin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroazodin, also known as N,N'-Dichloroazodicarbonamidine, is a topical antiseptic agent characterized by its broad-spectrum antimicrobial activity and prolonged action.^[1] This guide provides an in-depth overview of the physical and chemical characteristics of **chloroazodin**, detailed experimental protocols for its synthesis and analysis, and an exploration of its antimicrobial mechanism of action. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Characteristics

Chloroazodin is a bright yellow crystalline solid with a faint odor of chlorine.^[2] It is known for its relative stability in dry form but is sensitive to light and heat, decomposing explosively at temperatures above 155°C.^{[1][2]} Its decomposition is also accelerated by contact with metals.^[1]

Identification and Formula

Identifier	Value	Reference
IUPAC Name	(1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine	[3]
CAS Number	502-98-7	[4]
Chemical Formula	C ₂ H ₄ Cl ₂ N ₆	[3]
Molecular Weight	183.00 g/mol	[3]
Canonical SMILES	C(=N/Cl)(N=NC(=NCl)N)N	[3]
InChI Key	PMPQRINMBYHVSP-MDZDMXLPSA-N	[3]

Physicochemical Properties

Property	Value	Reference
Melting Point	146-147 °C	[2][4]
Boiling Point	258-259 °C	[4]
Density	1.71 g/cm ³ @ 25 °C	[4]
pKa	-2.16 ± 0.50 (Predicted)	[2]
Appearance	Bright yellow needles or flakes	[1]

Solubility

Chloroazodin exhibits limited solubility in water and many common organic solvents.[2][5] This low solubility contributes to its sustained release and prolonged antiseptic action when applied topically.[2]

Solvent	Solubility	Reference
Water	Very slightly soluble	[1]
Alcohol	Sparingly soluble	[1]
Glycerol	Slightly soluble	[1]
Glyceryl triacetate	Slightly soluble (1:100)	[1]
Vegetable oils	Slightly soluble	[1]
Ether	Slightly soluble	[1]
Chloroform	Slightly soluble	[1]
Carbon tetrachloride	Practically insoluble	[1]
Liquid petrolatum	Practically insoluble	[1]

Experimental Protocols

Synthesis of Chloroazodin

A common method for the synthesis of **chloroazodin** involves the reaction of guanidine nitrate with sodium hypochlorite in a buffered acetic acid solution.[\[1\]](#)

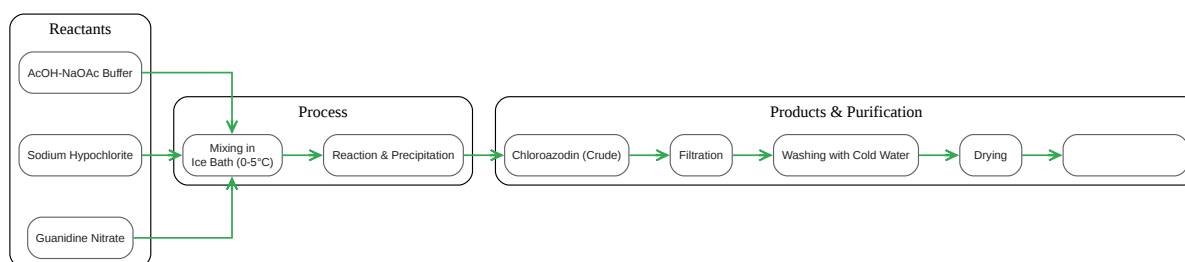
Materials:

- Guanidine nitrate
- Sodium acetate (NaOAc)
- Glacial acetic acid (AcOH)
- Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
- Distilled water
- Ice bath
- Stirring apparatus

- Filtration apparatus (Büchner funnel)

Procedure:

- Prepare a solution of guanidine nitrate in a mixture of glacial acetic acid and a saturated solution of sodium acetate in water.
- Cool the solution in an ice bath to 0-5 °C with constant stirring.
- Slowly add a chilled solution of sodium hypochlorite to the guanidine nitrate solution. The addition should be dropwise to maintain the low temperature and control the reaction rate.
- Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete reaction. A yellow precipitate of **chloroazodin** will form.
- Collect the crude **chloroazodin** by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold distilled water to remove any unreacted salts and impurities.
- Dry the purified **chloroazodin** in a desiccator over a suitable drying agent, protected from light.



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Caption: Workflow for the synthesis of **Chloroazodin**.

Purification by Recrystallization

Further purification of **chloroazodin** can be achieved by recrystallization, although its low solubility in most common solvents presents a challenge. A mixed solvent system or a solvent in which it has slightly higher solubility at elevated temperatures would be required. Due to its thermal instability, high temperatures should be avoided.

General Protocol:

- Dissolve the crude **chloroazodin** in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water) at a slightly elevated, but controlled, temperature (well below 155°C).
- Once dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum at a low temperature, protected from light.

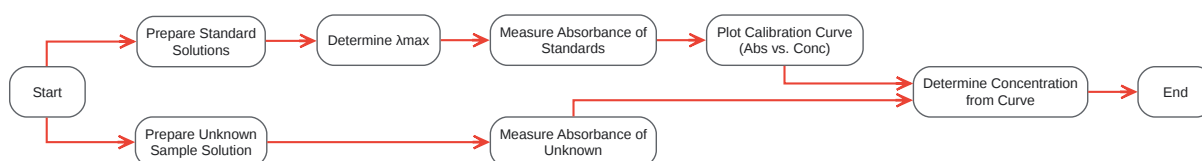
Quantitative Analysis

Quantitative analysis of **chloroazodin** can be performed using UV-Visible spectrophotometry. A standard calibration curve should be prepared using known concentrations of purified **chloroazodin** in a suitable solvent.

Procedure:

- Solvent Selection: Choose a solvent in which **chloroazodin** is sufficiently soluble and that does not absorb significantly in the same UV-Vis region as **chloroazodin**. Based on solubility data, a mixture of glyceryl triacetate and a suitable organic solvent could be explored.

- **Preparation of Standard Solutions:** Prepare a stock solution of accurately weighed, purified **chloroazodin**. From this stock solution, prepare a series of standard solutions of known concentrations by serial dilution.
- **Determination of λ_{max} :** Scan a standard solution of **chloroazodin** across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}).
- **Calibration Curve:** Measure the absorbance of each standard solution at the determined λ_{max} . Plot a graph of absorbance versus concentration. The resulting plot should be linear and follow Beer-Lambert's law.
- **Sample Analysis:** Prepare a solution of the unknown **chloroazodin** sample in the same solvent and measure its absorbance at λ_{max} . The concentration of **chloroazodin** in the sample can be determined from the calibration curve.



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Caption: Workflow for UV-Vis spectrophotometric analysis.

Mechanism of Antimicrobial Action

The antimicrobial activity of **chloroazodin**, like other N-chloro compounds, is primarily attributed to the release of active chlorine, which is a potent oxidizing agent. The mechanism involves multiple targets within the microbial cell, leading to a bactericidal effect.

Cell Membrane Disruption

The initial site of action is the bacterial cell membrane. The positively charged regions of the **chloroazodin** molecule may interact with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and

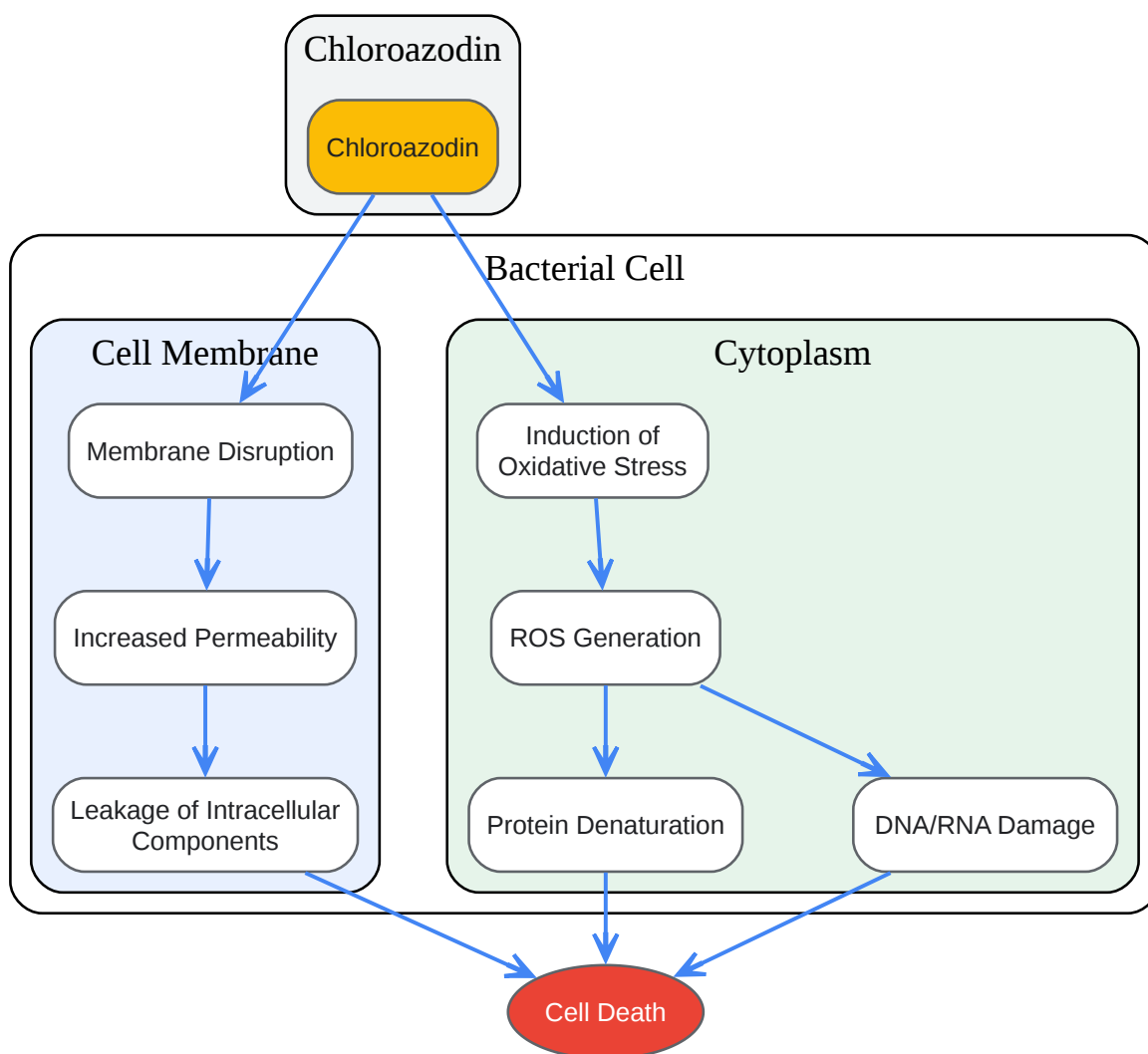
lipopolysaccharides in Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to increased permeability and leakage of essential intracellular components like potassium ions, ultimately resulting in cell death.

Induction of Oxidative Stress

The released active chlorine species are highly reactive and can induce significant oxidative stress within the bacterial cell. This involves the generation of reactive oxygen species (ROS), which can damage vital cellular macromolecules.

Interaction with Cellular Macromolecules

The oxidizing nature of **chloroazodin** and the ROS it generates can lead to the denaturation of proteins and damage to nucleic acids (DNA and RNA). This interference with essential enzymatic functions and genetic integrity contributes to the potent antimicrobial effect.



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Caption: Proposed antimicrobial mechanism of **Chloroazodin**.

Conclusion

Chloroazodin remains a relevant antiseptic agent due to its broad-spectrum activity and sustained action. This guide has provided a detailed overview of its physical and chemical properties, along with methodologies for its synthesis and analysis. The multifaceted antimicrobial mechanism, involving membrane disruption, oxidative stress, and damage to cellular macromolecules, underscores its efficacy. Further research into specific signaling pathway interactions could provide deeper insights and potentially lead to the development of new, targeted antimicrobial strategies.

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